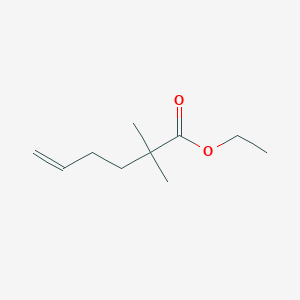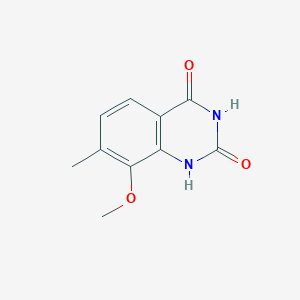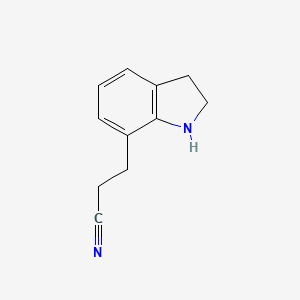
2,2-Dimethyl-5-hexenoic acid ethyl ester
Vue d'ensemble
Description
2,2-Dimethyl-5-hexenoic acid ethyl ester: is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2,2-dimethylhex-5-enoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: 2,2-Dimethyl-5-hexenoic acid ethyl ester can be synthesized through the esterification of 2,2-dimethylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2-Dimethyl-5-hexenoic acid ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 2,2-Dimethyl-5-hexenoic acid ethyl ester is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It helps in understanding the mechanisms of ester hydrolysis and synthesis.
Medicine:
Drug Development: this compound is explored for its potential use in drug development. It serves as a precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry:
Flavor and Fragrance: The compound is used in the flavor and fragrance industry to create esters with desirable aromatic properties. It is a key ingredient in the formulation of perfumes and flavoring agents.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-hexenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The released products can then participate in various metabolic pathways, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2,2-dimethylhex-5-enoate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2,2-dimethylpent-4-enoate: Similar but with a different carbon chain length.
Ethyl 2,2-dimethylhexanoate: Similar but without the double bond in the carbon chain.
Uniqueness:
2,2-Dimethyl-5-hexenoic acid ethyl ester: is unique due to the presence of both the ethyl ester group and the double bond in the carbon chain. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl 2,2-dimethylhex-5-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-10(3,4)9(11)12-6-2/h5H,1,6-8H2,2-4H3 |
Clé InChI |
KPZKSADDJZMHQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CCC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[(3-Chlorophenyl)methyl]-N~1~-(pyridin-2-yl)propane-1,3-diamine](/img/structure/B8588163.png)


![9-Methoxy-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B8588190.png)









